N1-(pyrimidin-2-yl)ethane-1,2-diamine dihydrochloride
Description
Properties
IUPAC Name |
N'-pyrimidin-2-ylethane-1,2-diamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-2-5-10-6-8-3-1-4-9-6;;/h1,3-4H,2,5,7H2,(H,8,9,10);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRKGEAWKPYZPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NCCN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(pyrimidin-2-yl)ethane-1,2-diamine dihydrochloride typically involves the reaction of pyrimidine derivatives with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified and converted to its dihydrochloride salt form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(pyrimidin-2-yl)ethane-1,2-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N1-(pyrimidin-2-yl)ethane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(pyrimidin-2-yl)ethane-1,2-diamine dihydrochloride involves its interaction with specific molecular targets. The pyrimidin-2-yl group can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Research Findings and Trends
Antimalarial Activity
The 7-chloroquinolin-4-yl derivative (CQA) has shown IC₅₀ values < 100 nM against Plasmodium falciparum, comparable to chloroquine. Its mechanism involves disruption of parasitic heme metabolism . In contrast, the pyrimidin-2-yl compound’s biological data remain underexplored, though its structural similarity to antifolate agents (e.g., pyrimethamine) warrants further study.
Corrosion Inhibition Potential
Aliphatic ethylenediamine derivatives (e.g., DETA, TETA) exhibit corrosion inhibition efficiencies >80% in acidic environments, attributed to their ability to adsorb onto metal surfaces via lone-pair electrons on nitrogen . The pyrimidin-2-yl derivative’s aromaticity may enhance such adsorption, though experimental data are lacking.
Biological Activity
N1-(Pyrimidin-2-yl)ethane-1,2-diamine dihydrochloride is a compound that has garnered attention due to its significant biological activities, particularly in the context of cancer treatment. This article delves into its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₆H₁₂Cl₂N₄
- Molecular Weight : 211.09 g/mol
- IUPAC Name : this compound
The compound features a pyrimidine ring attached to an ethane-1,2-diamine moiety, which contributes to its biological properties.
This compound exhibits its biological effects primarily through:
- Interaction with Biological Targets : The compound binds to various enzymes and receptors, influencing cellular signaling pathways related to apoptosis and cell proliferation. This interaction is crucial for its antitumor activity.
- Inhibition of Mitochondrial Membrane Activation : Research indicates that it inhibits mitochondrial membrane activation, a vital process for cancer cell survival. This mechanism positions it as a potential candidate for cancer therapies.
Antitumor Activity
Numerous studies have highlighted the antitumor properties of this compound:
- In Vitro Studies : Laboratory experiments have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance, it has shown efficacy against breast and lung cancer cells by inducing apoptosis .
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor:
- Receptor Binding : It interacts with enzymes involved in critical metabolic pathways, suggesting a role in modulating enzymatic activity .
Case Studies and Research Findings
Several research studies have focused on the biological activity of this compound:
Synthesis and Applications
This compound can be synthesized through various methods involving nucleophilic substitution reactions. Its applications extend beyond medicinal chemistry into materials science and industrial processes due to its versatile structure.
Q & A
Q. What are the recommended synthetic routes for preparing N1-(pyrimidin-2-yl)ethane-1,2-diamine dihydrochloride, and how is purity ensured?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous derivatives (e.g., N1-(1H-benzo[d]imidazol-2-yl)ethane-1,2-diamine hydrochloride) are prepared by reacting diamine intermediates with electrophilic reagents like isothiocyanates or isocyanates under controlled pH and temperature . Purification often involves recrystallization from polar solvents (e.g., ethanol/water mixtures), followed by melting point determination and chromatographic techniques (TLC/HPLC) to confirm purity . Elemental analysis (C, H, N) and spectroscopy (¹H/¹³C NMR) are critical for structural validation .
Q. What spectroscopic methods are essential for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments (e.g., pyrimidinyl protons at δ 8.2–8.5 ppm) and carbon backbone integrity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., [M+H]+ or [M-Cl]+ ions) .
- FT-IR : Identifies N-H stretches (3200–3400 cm⁻¹) and aromatic C=C/C=N vibrations (1500–1600 cm⁻¹) .
Q. How is this compound utilized in biochemical assays?
It serves as a coupling agent in spectrophotometric analyses (e.g., Bratton-Marshall assay for sulfonamides or nitrite detection) via diazotization and subsequent chromophore formation . It also forms charge-transfer complexes with electron-deficient aromatic systems, enabling studies on π-π interactions or solvation effects .
Advanced Research Questions
Q. How can hygroscopicity impact experimental reproducibility, and what storage conditions are optimal?
The dihydrochloride salt is hygroscopic, requiring desiccated storage (2–8°C) in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis or deliquescence . Pre-weighed aliquots in anhydrous solvents (e.g., DMSO) minimize exposure during kinetic or inhibition studies .
Q. How should researchers address contradictions in spectral data during structural elucidation?
Discrepancies between experimental and theoretical NMR shifts may arise from solvation effects or tautomerism. For example, pyrimidinyl protons may exhibit unexpected splitting due to slow exchange in D₂O. Cross-validation via 2D NMR (COSY, HSQC) and computational modeling (DFT) can resolve ambiguities . HRMS isotopic patterns (e.g., ³⁵Cl/³⁷Cl) should match theoretical distributions to confirm chloride counterion integrity .
Q. What strategies are effective for modifying the compound to study structure-activity relationships (SAR)?
Derivatization often targets the ethylenediamine backbone or pyrimidinyl substituents:
- Backbone modification : Introducing alkyl/aryl groups (e.g., phenethyl or fluorobenzyl) via reductive amination alters steric and electronic profiles .
- Pyrimidine substitution : Replacing the 2-pyrimidinyl group with quinazoline or benzimidazole scaffolds modulates binding affinity in enzyme inhibition studies .
Reaction optimization (e.g., microwave-assisted synthesis) improves yields for low-solubility intermediates .
Q. How can impurity profiling enhance batch-to-batch consistency in pharmacological studies?
Common impurities include unreacted starting materials (e.g., pyrimidin-2-amine) or overalkylated byproducts. Reverse-phase HPLC with UV detection (254 nm) and spiking experiments using reference standards (e.g., vortioxetine diamine impurity analogs) quantify impurities to ≤0.1% .
Methodological Notes
- Synthetic Optimization : Use Schlenk lines for moisture-sensitive reactions to minimize side products .
- Data Validation : Cross-reference melting points (e.g., 196–201°C for dihydrochloride salts) with literature to confirm crystallinity .
- Safety : While not a focus, note that handling requires PPE (gloves, goggles) due to skin/eye irritation risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
